4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole
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Description
4-(((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methyl-2-phenyloxazole is a useful research compound. Its molecular formula is C16H18N4OS and its molecular weight is 314.41. The purity is usually 95%.
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Scientific Research Applications
Oxidative Stress Modulation
A study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. These compounds demonstrated significant efficacy in ameliorating peroxidative injury in an organ-selective manner, suggesting potential applications in mitigating oxidative stress-related conditions (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Antimicrobial Activities
Another research highlighted the synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activities. The synthesized compounds were tested against various microorganisms, indicating some of them possessed moderate to good antimicrobial properties (H. Bektaş et al., 2007).
Anti-inflammatory Activity
Research on 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with ibuprofen revealed notable anti-inflammatory activity. These compounds were generally found to be safe at certain dose levels, indicating their potential for further exploration as anti-inflammatory agents (B. Tozkoparan et al., 2000).
Cancer Cell Migration and Growth Inhibition
The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids was investigated. Certain compounds were identified as highly active in 3D cell cultures, highlighting their potential as antimetastatic candidates (Aida Šermukšnytė et al., 2022).
Electrochemical Behavior in Aqueous-Alcoholic Media
A study on the electrochemical behavior of some thiotriazoles revealed their potential for industrial applications, particularly in corrosion inhibition. These compounds exhibited specific redox behaviors that could be beneficial in protective coatings for metals (L. Fotouhi et al., 2002).
Antioxidative Activity
Research on the synthesis of S-substituted derivatives of triazole-thiones indicated excellent antioxidant activity for certain compounds. This suggests their potential application in combating oxidative stress and related diseases (I. Tumosienė et al., 2014).
Molecular Docking Studies as EGFR Inhibitors
A detailed analysis of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties through molecular docking studies showed promise as EGFR inhibitors. This research provides a foundation for the development of new cancer therapies (A. Karayel, 2021).
properties
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-4-20-12(3)18-19-16(20)22-10-14-11(2)21-15(17-14)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFXHIDAVRIMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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